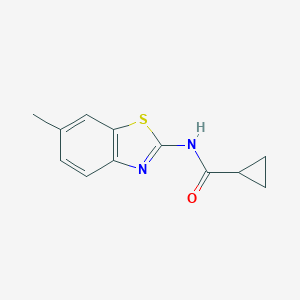

N-(6-metil-1,3-benzotiazol-2-il)ciclopropanocarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la quinasa ITK para el tratamiento del asma alérgica

El compuesto N-(6-metil-1,3-benzotiazol-2-il)ciclopropanocarboxamida ha sido estudiado por su potencial para inhibir la tirosina quinasa no receptora ITK, que forma parte de la cascada de señalización del receptor de células T. Esta inhibición puede representar un nuevo tratamiento para el asma alérgica, ya que ITK juega un papel importante en la activación de las células T y la respuesta inflamatoria asociada con el asma .

Actividad relajante muscular

Otra aplicación de este compuesto está relacionada con sus propiedades relajantes musculares. Específicamente, 2-amino-6-metilbenzotiazol, que está estructuralmente relacionado con nuestro compuesto de interés, ha sido estudiado por su actividad antitetánica. Esto sugiere que derivados como This compound también podrían explorarse para aplicaciones neuromusculares similares .

Síntesis química e investigación farmacológica

Este compuesto está disponible de varios proveedores para las necesidades de investigación científica, lo que indica su uso en la síntesis química y la investigación farmacológica. Sirve como bloque de construcción en la síntesis de moléculas más complejas que podrían tener diversas actividades biológicas .

Síntesis de derivados para la evaluación farmacológica

El motivo estructural del benzotiazol se usa a menudo en la síntesis de derivados farmacológicamente activos. Por ejemplo, ha habido investigación sobre la síntesis de N-(6-clorobenzo[d]tiazol-2-il)-5-sustituido fenil-1,3,4-oxadiazol-2-aminas, lo que sugiere que nuestro compuesto también podría utilizarse como precursor o intermedio en la creación de nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target theDprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, these compounds may inhibit the DprE1 enzyme, thereby hindering the survival of M. tuberculosis .

Result of Action

Benzothiazole derivatives have been reported to exhibit inhibitory effects againstM. tuberculosis, suggesting that they may lead to the death of these bacteria .

Propiedades

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAAFFCTEWXZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B415423.png)

![Tert-butyl [4-(2-{[(2-chlorobenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B415425.png)

![3-chloro-N-[3-(N-{[(2-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B415426.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B415428.png)

![2-[(2-chlorobenzyl)sulfanyl]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B415430.png)

![3-[(4-chlorophenyl)sulfanyl]-N'-cycloheptylidenepropanohydrazide](/img/structure/B415433.png)

![3-[(4-chlorophenyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}propanohydrazide](/img/structure/B415436.png)

![2-[(2-bromobenzyl)sulfanyl]-N'-(4-isobutoxybenzylidene)acetohydrazide](/img/structure/B415441.png)

![5-(4-isopropylphenyl)-3-[4-(octyloxy)benzylidene]-2(3H)-furanone](/img/structure/B415446.png)